molecular formula C16H13IN4O4 B12034735 2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769149-24-8

2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12034735
CAS No.: 769149-24-8
M. Wt: 452.20 g/mol
InChI Key: SPNXCWUXBBSBHZ-DJKKODMXSA-N
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Description

2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with the molecular formula C14H10IN3O3 This compound is known for its unique structural features, which include an iodine atom, a nitrobenzylidene group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the iodination of benzamide to introduce the iodine atom. This is followed by the condensation of the iodinated benzamide with 4-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives of the nitro group.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrobenzylidene group may play a role in its biological activity by interacting with cellular components, while the iodine atom could influence its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-(2-(2-(4-nitrophenyl)hydrazino)-2-oxoethyl)benzamide
  • 2-Iodo-N-(2-(2-(4-nitrobenzyl)hydrazino)-2-oxoethyl)benzamide
  • 2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)aniline

Uniqueness

2-Iodo-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of the nitrobenzylidene group, which imparts specific chemical and biological properties. The iodine atom also contributes to its distinct reactivity compared to similar compounds.

Properties

CAS No.

769149-24-8

Molecular Formula

C16H13IN4O4

Molecular Weight

452.20 g/mol

IUPAC Name

2-iodo-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13IN4O4/c17-14-4-2-1-3-13(14)16(23)18-10-15(22)20-19-9-11-5-7-12(8-6-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+

InChI Key

SPNXCWUXBBSBHZ-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

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